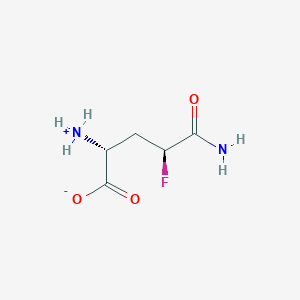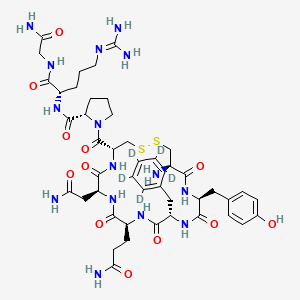![molecular formula C₂₇H₄₄N₈O₆S₂ B1146619 2,2'-Methylene Bis[Ranitidine] CAS No. 207592-21-0](/img/structure/B1146619.png)
2,2'-Methylene Bis[Ranitidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Methylene Bis[Ranitidine], also known as 2,2'-Methylene Bis[Ranitidine], is a useful research compound. Its molecular formula is C₂₇H₄₄N₈O₆S₂ and its molecular weight is 640.82. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Methylene Bis[Ranitidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylene Bis[Ranitidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantitative Analysis and Detection
Ranitidine hydrochloride, existing as polymorphs forms I and II, is used in commercial tablets. A study highlighted the use of Raman spectroscopy coupled with principal components analysis (PCA) for the quantitative analysis of these polymorphs. The research demonstrated that PCA of Raman spectroscopic data provides a sensitive method for analyzing polymorphic impurities in drugs, with a quantitation limit of less than 2% (Pratiwi et al., 2002).
Stability and Degradation
The stability of Ranitidine and its impurities has been a significant focus of research. A stability-indicating assay was developed for Ranitidine hydrochloride, effectively separating known and unknown impurities/degradants. The assay is useful for determining purity, identity, and strength for active ingredients and finished dosage forms (Munro & Walker, 2001). Furthermore, the stability of Ranitidine syrup, when repackaged in unit-dose containers, was studied, indicating that repackaged Ranitidine syrup was stable under specific storage conditions for an extended period (Shah et al., 2008).
Impurity Profiling and Control
Nitrosamine impurities like N-Nitrosodimethylamine (NDMA) in Ranitidine have been a significant concern, prompting recalls of Ranitidine-containing products. Addressing this, studies have aimed at understanding the mechanism of toxicity of these impurities and developing sensitive analytical methods for their control. For instance, a novel stability indicating LC-MS method was designed for NDMA genotoxic impurity quantification in Ranitidine drug substance and drug product, showcasing the method's ability to detect and quantify NDMA at very low levels (Rao et al., 2022). Additionally, the regulatory aspects of impurity profiling have been discussed in detail, focusing on the identification, qualification, and control of impurities to ensure drug safety (Gogna, 2020).
Wirkmechanismus
Target of Action
The primary target of 2,2’-Methylene Bis[Ranitidine], also known as Ranitidine Impurity I, is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach .
Mode of Action
2,2’-Methylene Bis[Ranitidine] is an antagonist of the histamine H2 receptor . It works by binding to these receptors, thereby inhibiting the action of histamine . Histamine is a compound that stimulates the secretion of gastric acid when it binds to H2 receptors . By blocking these receptors, 2,2’-Methylene Bis[Ranitidine] reduces the production of gastric acid .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the histamine h2 receptor, which plays a key role in the regulation of gastric acid secretion .
Pharmacokinetics
It is known that the compound has a molecular weight of 64082 and a predicted boiling point of 822.0±65.0 °C . It is slightly soluble in DMSO, methanol, and water .
Result of Action
The primary result of 2,2’-Methylene Bis[Ranitidine]'s action is the reduction of gastric acid secretion . This can help to prevent and treat conditions associated with excessive gastric acid, such as ulcers and gastroesophageal reflux disease (GERD) .
Action Environment
The action of 2,2’-Methylene Bis[Ranitidine] can be influenced by various environmental factors. For instance, its stability can be affected by light and temperature . It is recommended to store the compound in an amber vial, in a freezer, and under an inert atmosphere
Safety and Hazards
The FDA has found N-nitrosodimethylamine (NDMA) levels in some ranitidine products increase with time and temperature posing a risk to consumers, and therefore the agency has requested the withdrawal of all ranitidine products from the U.S. market . Consumers should stop taking any OTC ranitidine they may currently have .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ranitidine Impurity I, or NDMA, is a nitrosamine compound. Nitrosamines are known to interact with various biomolecules, primarily through nitrosation reactions . The formation of NDMA impurity in Ranitidine is suggested to occur when Ranitidine breaks down in the acidic gastric environment to dimethylamine (DMA), which is the amine functional group present in the Ranitidine structure .
Cellular Effects
The cellular effects of Ranitidine Impurity I are primarily related to its potential carcinogenicity. NDMA has been recognized as a probable human carcinogen based on laboratory studies .
Molecular Mechanism
The molecular mechanism of Ranitidine Impurity I involves the formation of NDMA through the intermolecular reaction of Ranitidine . This reaction is influenced by factors such as the presence of nitrate ions, the acidity of the environment, and temperature .
Temporal Effects in Laboratory Settings
In laboratory settings, the levels of NDMA in Ranitidine products have been found to increase over time and with temperature . This suggests that the stability and degradation of Ranitidine Impurity I are influenced by environmental conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Ranitidine Impurity I in animal models are limited, it’s known that NDMA is carcinogenic in animals
Eigenschaften
IUPAC Name |
(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGZFWSNTVORH-OWUYFMIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







